Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate is an organic compound that features a complex structure with both nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate typically involves the condensation of 2-nitroaniline with methyl 2-formylbenzoate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitrobenzoate: Similar structure but lacks the iminohydrazinyl group.
2-Nitroaniline: Contains the nitro group but lacks the ester and iminohydrazinyl groups.
Methyl 2-aminobenzoate: Contains the ester group but lacks the nitro and iminohydrazinyl groups.
Uniqueness
Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate is unique due to the presence of both nitro and ester functional groups, as well as the iminohydrazinyl moiety
Properties
CAS No. |
29980-68-5 |
---|---|
Molecular Formula |
C14H12N4O4 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate |
InChI |
InChI=1S/C14H12N4O4/c1-22-14(19)10-6-2-3-7-11(10)15-17-16-12-8-4-5-9-13(12)18(20)21/h2-9H,1H3,(H,15,16) |
InChI Key |
SCCPDVCXGPSUCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NN=NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.